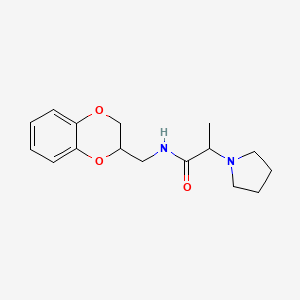![molecular formula C17H17FN2O2 B6047802 2-fluoro-N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B6047802.png)
2-fluoro-N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-fluoro-N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide, also known as FMME, is a synthetic compound that has been gaining attention in scientific research due to its potential therapeutic properties. FMME is a member of the benzamide family and is a derivative of N-(2-methylphenyl)-2-oxo-2,3-dihydro-1H-benzimidazole-1-carboxamide.
作用機序
The exact mechanism of action of 2-fluoro-N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the epigenetic regulation of gene expression. By inhibiting HDACs, this compound may be able to prevent the expression of genes that promote cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in scientific research studies. In addition to its anticancer and anti-inflammatory properties, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for the growth and spread of cancer cells.
実験室実験の利点と制限
One advantage of 2-fluoro-N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide is its high potency and selectivity for cancer cells. This makes it a promising candidate for cancer treatment, as it may be able to target cancer cells while leaving healthy cells unharmed. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for research on 2-fluoro-N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide. One area of interest is its potential as a combination therapy with other anticancer agents. This compound has been shown to enhance the anticancer effects of certain chemotherapy drugs, such as paclitaxel and doxorubicin. Additionally, further research is needed to better understand the mechanism of action of this compound and to optimize its pharmacokinetic properties for in vivo use. Finally, this compound may have potential as a therapeutic agent for other diseases besides cancer, such as inflammatory disorders.
合成法
The synthesis of 2-fluoro-N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide involves the reaction of 2-fluorobenzoyl chloride with N-methyl-N-(2-methylphenyl)amine in the presence of a base such as triethylamine. The resulting product is then treated with oxalyl chloride and dimethylformamide to form this compound. The yield of this synthesis method is reported to be around 60%.
科学的研究の応用
2-fluoro-N-{1-methyl-2-[(2-methylphenyl)amino]-2-oxoethyl}benzamide has been studied for its potential therapeutic properties in various scientific research studies. One of the main areas of interest is its potential as an anticancer agent. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, particularly in breast and lung cancer cell lines. Additionally, this compound has been studied for its potential as an anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines.
特性
IUPAC Name |
2-fluoro-N-[1-(2-methylanilino)-1-oxopropan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2/c1-11-7-3-6-10-15(11)20-16(21)12(2)19-17(22)13-8-4-5-9-14(13)18/h3-10,12H,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNFBVBEQORSGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(C)NC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[(3-methyl-4-pyridinyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6047722.png)

![N-{5-[(2-isopropyl-5-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea](/img/structure/B6047747.png)
![2-{[5-benzyl-4-hydroxy-1-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(4-chlorophenyl)acetamide](/img/structure/B6047749.png)
![[({[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}acetyl)amino](diphenyl)acetic acid](/img/structure/B6047759.png)
![2-hydroxybenzaldehyde (1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)hydrazone](/img/structure/B6047782.png)
![[1-(1-cyclohexen-1-ylcarbonyl)-3-(2,4-difluorobenzyl)-3-piperidinyl]methanol](/img/structure/B6047788.png)
![9-tert-butyl-2-(4-pyridinyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B6047792.png)
![2-methyl-4-(1-pyrrolidinyl)-6-{4-[3-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B6047800.png)
![N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-butanamine](/img/structure/B6047809.png)
![N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-[(5-methyl-2-furyl)methyl]ethanamine](/img/structure/B6047814.png)
![N,N-diethyl-1-{3-[2-(1-naphthylmethyl)-5-oxo-2-pyrrolidinyl]propanoyl}-3-piperidinecarboxamide](/img/structure/B6047822.png)
![N-(3-fluorophenyl)-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-piperidinamine](/img/structure/B6047824.png)
![2-[2-(5-methoxy-1H-indol-3-yl)vinyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B6047826.png)